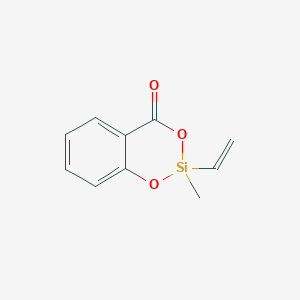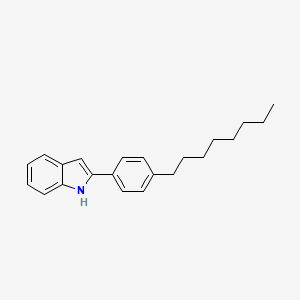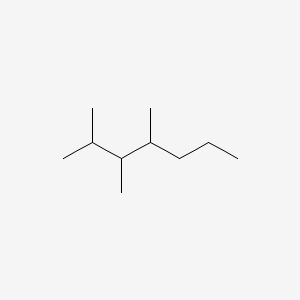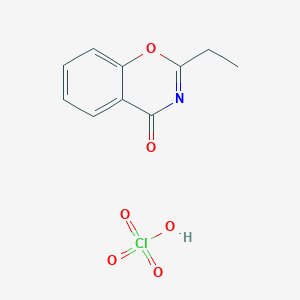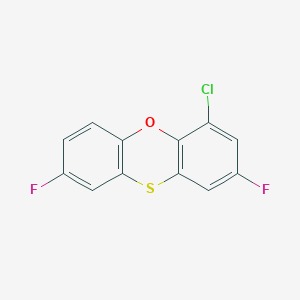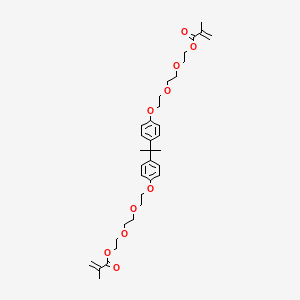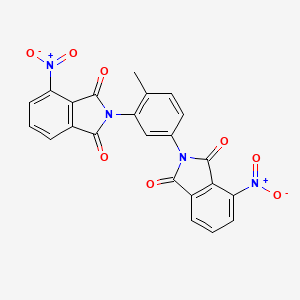![molecular formula C7H12Cl2Si B14641672 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane CAS No. 52713-90-3](/img/structure/B14641672.png)
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. The presence of silicon in its structure imparts distinct chemical properties compared to purely carbon-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dichlorosilane with a suitable diene in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silabicyclohexane derivatives.
Scientific Research Applications
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Materials Science: Used in the development of novel materials with unique properties due to the presence of silicon.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In materials science, its unique structure contributes to the properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A nitrogen-containing analog with applications in pharmaceuticals.
6,6-Dimethyl-3-silabicyclo[3.1.0]hexane: A similar compound without chlorine atoms, used in different synthetic applications.
Uniqueness
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is unique due to the presence of both silicon and chlorine atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
52713-90-3 |
|---|---|
Molecular Formula |
C7H12Cl2Si |
Molecular Weight |
195.16 g/mol |
IUPAC Name |
6,6-dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12Cl2Si/c1-10(2)3-5-6(4-10)7(5,8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
NVPGZGMBQRZQPP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC2C(C1)C2(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


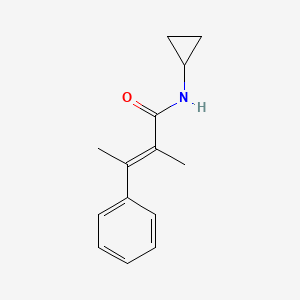
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
